4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the imidazo[2,1-b]thiazole core, along with the chlorophenyl and benzamide groups, contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activity, suggesting that they may target cancer cells .
Mode of Action
It is suggested that similar compounds may work by inhibiting the proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been shown to have antitumor activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step often starts with the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole under basic conditions to form the imidazo[2,1-b]thiazole ring.
Acetylation: The imidazo[2,1-b]thiazole derivative is then acetylated using acetic anhydride to introduce the acetamido group.
Coupling with Benzamide: The final step involves coupling the acetamido-imidazo[2,1-b]thiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
Biologically, 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, and ongoing research aims to elucidate its mechanism of action and optimize its efficacy and safety .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable starting material for the synthesis of compounds with potential commercial applications .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunomodulatory and anticancer properties.
Uniqueness
4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets, making it more potent compared to other similar compounds .
Properties
IUPAC Name |
4-[[2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-5-1-12(2-6-14)17-10-25-16(11-28-20(25)24-17)9-18(26)23-15-7-3-13(4-8-15)19(22)27/h1-8,10-11H,9H2,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVTSQENZNEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.